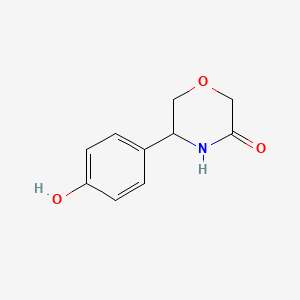

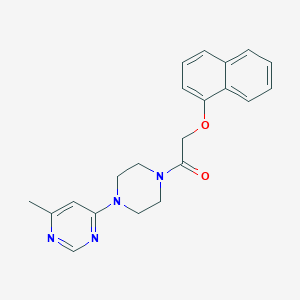

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to a class of organic molecules that have been studied for their synthesis and potential applications in medicinal chemistry. This molecule, part of the tetrahydroquinoline family, is noted for its complex structure, which includes dimethoxy and benzamide functional groups.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds typically involves cyclization reactions, such as the Pummerer-type cyclization, which has been enhanced by the use of Lewis acids like boron trifluoride diethyl etherate. This method was utilized in the synthesis of compounds with structural similarities, demonstrating the complexity and diversity of synthetic approaches in this chemical class (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

科学的研究の応用

Sigma-2 Receptor Probes

Compounds such as "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide" (RHM-1) and its analogs have been radiolabeled and used as probes for studying sigma-2 receptors in vitro. RHM-1, in particular, demonstrated high affinity for sigma2 receptors, making it a useful ligand for exploring the receptor's role in various physiological processes (Xu et al., 2005).

Synthesis and Cyclization Studies

Research has also delved into the synthesis and cyclization of related compounds. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety through reactions such as Michael addition and subsequent transformations has been reported. These synthetic approaches provide insights into the construction of complex molecules with potential biological activities (Abdallah et al., 2009).

Hybrid Structures for PET Tracers

Hybrid structures combining elements of high-affinity sigma2 receptor ligands have been investigated for their potential as positron emission tomography (PET) tracers for tumor diagnosis. These studies aim to develop more effective diagnostic tools for cancer by leveraging the specificity of sigma2 receptors in tumor cells (Abate et al., 2011).

Enantioselective Synthesis

Efforts in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from deprotonated α-aminonitrile, have been documented. These synthetic routes are crucial for the production of natural products and medicinal compounds with controlled stereochemistry, which is vital for their biological activity (Blank & Opatz, 2011).

Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels. These studies are essential for understanding the modulation of these channels, which are critical for various neurological functions (Graulich et al., 2006).

作用機序

Target of Action

The compound “3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is likely to interact with protein targets in the body due to its complex structure. Without specific studies, it’s hard to identify the exact targets .

Mode of Action

The mode of action would depend on the specific targets of the compound. It could potentially interact with its targets by binding to them, thereby modulating their activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. Without more information, it’s difficult to specify which pathways might be affected .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-8-18(16)23)10-11-22-21(24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVQZSVZAULYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)

![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)

![(2E)-3-(2-Chlorophenyl)-N-{4-[(dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2494211.png)

![3-chloro-N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2494215.png)